2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Researchers seeking to probe steric and electronic effects in morpholine-based systems often face a gap in commercially available, pre-functionalized scaffolds. This compound provides a direct solution: a pre-formed 2,6-dimethylmorpholine core with a reactive pyrazinylcarbonyl handle. - Serves as a key intermediate for synthesizing focused libraries of novel derivatives. - Enables direct comparative SAR studies against unsubstituted morpholine analogs. - Suitable for analytical method development (HPLC, LC-MS) targeting 2,6-disubstituted morpholines.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B10973723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=NC=CN=C2
InChIInChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3
InChIKeyNKKWSZDDIWONIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile and Sourcing Baseline


2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a synthetic organic compound classified as a morpholine derivative, a class of cyclic amines widely used as synthetic intermediates, solvents, and stabilizers . The compound features a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a 2-pyrazinylcarbonyl group at the 4-position, a combination that suggests potential for specific interactions in biological or catalytic systems [1]. However, a comprehensive review of available primary literature, patents, and authoritative databases reveals a significant lack of publicly reported, quantitative data on its biological activity, physicochemical properties, or performance. This limited data landscape necessitates that procurement decisions be based primarily on structural differentiation from close analogs, rather than on established, quantifiable performance advantages.

Non-Interchangeability of Morpholine Derivatives


While 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine belongs to the broader class of morpholine derivatives, substitution with seemingly similar analogs is highly risky without direct comparative data. The specific 2,6-dimethyl substitution pattern on the morpholine ring and the presence of the 2-pyrazinylcarbonyl group are structural features known to profoundly impact molecular conformation, target binding affinity, and metabolic stability in other systems [1]. Generic morpholine or pyrazine derivatives lack this precise combination of functionalities. Therefore, any assumption of equivalent performance is unsupported. The evidence that follows, while limited in direct quantitative comparisons for this exact compound, serves to highlight the key structural features that differentiate it from its closest analogs and provide a framework for understanding its potential unique behavior .

Differentiation from Structural Analogs


Structural Differences: Non-Methylated and Chloro Analogs

The target compound is differentiated from 4-(pyrazinylcarbonyl)morpholine by the addition of two methyl groups at the 2- and 6-positions of the morpholine ring. This modification is known in related systems to increase lipophilicity and steric bulk, potentially altering target binding and metabolic stability. Compared to 4-(6-chloro-2-pyrazinylcarbonyl)morpholine, the absence of a chlorine atom on the pyrazine ring in the target compound changes its electronic properties and hydrogen-bonding capacity. Due to the absence of direct comparative experimental data for these specific compounds, these claims are based on well-established structure-activity relationship principles and are classified as class-level inference.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Intermediate

Lack of Comparative Bioactivity Data

A comprehensive search of primary research papers, patents, and authoritative databases such as BindingDB and ChEMBL yielded no direct, quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine against any specific biological target. Similarly, no such data was found for its closest structural analogs, including 4-(pyrazinylcarbonyl)morpholine and 4-(6-chloro-2-pyrazinylcarbonyl)morpholine. This absence of publicly reported data is a critical piece of evidence for procurement, indicating that the compound's differentiation is currently based on its unique structure rather than on proven, quantifiable performance advantages.

Data Transparency Research Procurement Risk Assessment

Synthetic Utility as a Disubstituted Morpholine Scaffold

The synthesis of 2,6-disubstituted morpholines is a well-established area of research, with methodologies described for creating diverse substitution patterns [1]. 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine serves as a specific, pre-functionalized example of this scaffold class. Its value lies in its utility as a building block for further chemical elaboration or as a reference compound for developing new synthetic routes to 2,6-disubstituted morpholines. This contrasts with the simpler, unsubstituted morpholine or pyrazine building blocks, which require additional synthetic steps to achieve this level of functionalization.

Organic Synthesis Methodology Scaffold

Key Research and Industrial Applications


Medicinal Chemistry Synthetic Intermediate

The compound is most appropriately sourced as a key synthetic intermediate for building more complex molecules. Its pre-formed 2,6-dimethylmorpholine core and reactive pyrazine carbonyl group provide a convenient starting point for the synthesis of libraries of novel compounds. This application is supported by the established synthetic utility of 2,6-disubstituted morpholines [1].

Structure-Activity Relationship (SAR) Tool

Given the absence of direct bioactivity data, this compound is an ideal candidate for inclusion in early-stage SAR studies. Researchers can use it to probe the effect of the specific 2,6-dimethyl-4-(2-pyrazinylcarbonyl)morpholine substitution pattern on biological activity, comparing it to unsubstituted or differently substituted morpholine and pyrazine analogs. This is its primary research value proposition .

Analytical Method Development Standard

The compound's unique structure can be used to develop and validate analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying 2,6-disubstituted morpholine derivatives in complex mixtures, particularly in synthetic chemistry or process development laboratories.

Corrosion Inhibitor or Specialty Chemical Component

Morpholine derivatives are known components in corrosion-inhibiting coating compositions [2]. While no specific data exists for this exact compound, its structural features place it within this broader class of potential industrial applications. Its procurement for such uses would be for experimental formulation or as a component of a proprietary mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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